molecular formula C6H7N3O B585766 3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one CAS No. 148040-12-4

3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one

Cat. No.: B585766
CAS No.: 148040-12-4
M. Wt: 137.142
InChI Key: MBGSEFHAIFAWEO-UHFFFAOYSA-N
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Description

3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazole, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted imidazopyridine derivatives .

Scientific Research Applications

3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one stands out due to its specific structural features and diverse biological activities.

Biological Activity

3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one is a heterocyclic compound classified within the imidazopyridine family. Its unique structural features contribute to a wide array of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activities, synthesizing findings from various research studies.

The compound's IUPAC name is 1,3a,4,7a-tetrahydroimidazo[4,5-b]pyridin-5-one, and it has a CAS number of 148040-12-4. The molecular formula is C6H7N3OC_6H_7N_3O with a molecular weight of approximately 137.14 g/mol. Its structure consists of a fused imidazole and pyridine ring system that contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-b]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds structurally related to this compound demonstrated selective cytotoxicity against cancer cell lines such as LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma). The IC50 values for some derivatives were reported as low as 0.7 μM .
CompoundCell LineIC50 (μM)
3ALN-2290.4
4BHCT-1160.7
5CSW6202.1

Antimicrobial Activity

While many imidazopyridine derivatives lack antibacterial properties, some studies have highlighted moderate activity against specific strains:

  • E. coli : Compound 14 showed moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 32 μM .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

  • GSK-3 Inhibition : Certain derivatives have shown promise in inhibiting glycogen synthase kinase 3 (GSK-3), which is implicated in various cellular processes including metabolism and cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The compound can bind to enzyme active sites or receptor sites, modulating their activity and leading to biological responses such as apoptosis in cancer cells or modulation of signaling pathways .

Study on Antiproliferative Effects

In a comprehensive study evaluating the antiproliferative effects of various imidazopyridine derivatives:

  • Methodology : Researchers synthesized several derivatives and tested them against multiple cancer cell lines.
  • Findings : The study concluded that bromine substitution significantly enhanced the antiproliferative activity of the compounds tested .

Enzyme Interaction Study

Another study focused on the interaction between imidazopyridines and GSK-3:

  • Docking Studies : Molecular docking simulations indicated that certain derivatives exhibited strong binding interactions with GSK-3, suggesting potential therapeutic applications in treating diseases like diabetes and cancer .

Properties

IUPAC Name

1,3a,4,7a-tetrahydroimidazo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-5-2-1-4-6(9-5)8-3-7-4/h1-4,6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGSEFHAIFAWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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